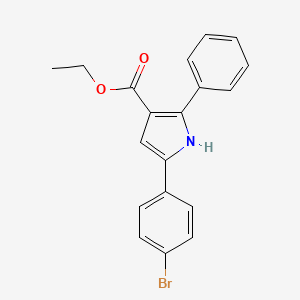

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate

描述

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate is a polysubstituted pyrrole derivative characterized by a bromophenyl group at position 5, a phenyl group at position 2, and an ethyl ester at position 3 of the pyrrole core. This compound is synthesized primarily via the Paal-Knorr cyclization reaction, utilizing β-dicarbonyl precursors and amines under microwave-assisted or conventional heating conditions . The bromophenyl substituent enhances its electronic profile, making it a versatile scaffold for further derivatization, particularly in medicinal chemistry. Derivatives of this compound have demonstrated neuroprotective effects, MAO-B inhibitory activity, and low cytotoxicity in preclinical studies, positioning it as a promising lead for central nervous system (CNS)-targeted drug development .

属性

IUPAC Name |

ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO2/c1-2-23-19(22)16-12-17(13-8-10-15(20)11-9-13)21-18(16)14-6-4-3-5-7-14/h3-12,21H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQFMOLPXRFZKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde and aniline in the presence of a base, such as sodium ethoxide. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrrole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic aromatic substitution reactions often require a strong base, such as sodium hydride (NaH), and a suitable solvent, like dimethylformamide (DMF).

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones, depending on the specific oxidizing agent and conditions.

Reduction: Reduced products may include dehalogenated compounds or alcohols.

Substitution: Substituted products will vary based on the nucleophile used, resulting in compounds with different functional groups replacing the bromine atom.

科学研究应用

Antimicrobial Properties

Research has shown that Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate exhibits significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for key strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it induces apoptosis in cancer cell lines such as HeLa and MCF7. The IC50 values for cell proliferation inhibition are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

| A549 | 10.0 |

The mechanism of action involves the inhibition of topoisomerases and induction of DNA damage, leading to cell cycle arrest.

Study on Antimicrobial Efficacy

A recent investigation focused on the antimicrobial effects of this compound against multi-drug resistant strains. Results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial in chronic infections.

Study on Anticancer Properties

In another significant study conducted at a leading cancer research institute, the anticancer potential was assessed through both in vitro and in vivo models. Treatment with this compound resulted in substantial tumor reduction in xenograft models without notable toxicity to normal tissues.

Applications in Medicinal Chemistry

Due to its promising biological activities, this compound serves as a scaffold for developing new drugs targeting bacterial infections and cancer therapies. Its structural modifications may lead to derivatives with enhanced efficacy and specificity.

Summary Table of Applications

作用机制

The mechanism of action of Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the ester group may participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

相似化合物的比较

Structural Analogues

The target compound is compared below with structurally related pyrrole derivatives and heterocyclic analogues:

Key Observations :

- Substituent Effects: The bromophenyl group at position 5 is a common pharmacophore in both pyrrole and pyridazinone derivatives, suggesting its role in enhancing receptor binding or electronic stability .

- Heterocyclic Cores: Pyridazinones (e.g., ) exhibit distinct biological targets (FPR2 agonism) compared to pyrroles, highlighting the impact of core heterocycle selection on activity.

Key Observations :

- Efficiency : Microwave-assisted synthesis (e.g., ) reduces reaction time compared to conventional methods.

Key Observations :

- Safety Profile : Hydrazone derivatives of the target compound exhibit lower cytotoxicity than the parent structure, likely due to reduced electrophilicity .

- Target Specificity: Pyridazinones target FPR2 receptors, whereas pyrrole derivatives show broader CNS activity, underscoring the influence of heterocycle choice .

Physicochemical Properties

- Bromophenyl Group : Increases molecular weight (~370 g/mol) and may enhance halogen bonding interactions.

- Ester vs. Hydrazone : Hydrazone derivatives (e.g., 11b) show improved metabolic stability in rat synaptosomes, as evidenced by HPLC studies .

生物活性

Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate (EBPPC) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

EBPPC is characterized by the presence of a pyrrole ring substituted with a bromophenyl and a phenyl group. The molecular formula is with a CAS number of 65473-91-8. The synthesis typically involves the reaction of ethyl acetoacetate with 4-bromobenzaldehyde and aniline in the presence of a base, such as sodium ethoxide, under reflux conditions in ethanol .

The biological activity of EBPPC is primarily attributed to its structural features that allow it to interact with various biological targets. The bromophenyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the ester group may participate in hydrogen bonding . These interactions can modulate the activity of target proteins, leading to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Recent studies have demonstrated that EBPPC exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 µg/mL |

| Escherichia coli | 3.12 - 12.5 µg/mL |

| Mycobacterium tuberculosis | MIC of 5 µM against H37Ra strain |

These results indicate that EBPPC may serve as a lead compound for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial properties, EBPPC has shown potential anticancer activity. Studies have indicated that derivatives of pyrrole compounds can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives demonstrated selectivity against human cancer cells with significantly higher potency compared to standard chemotherapeutics like Combretastatin-A4 .

Case Studies

- Antibacterial Study : A recent investigation into EBPPC's antibacterial properties revealed that it could inhibit the growth of resistant strains of bacteria, including both replicating and non-replicating forms of Mycobacterium tuberculosis. The study highlighted EBPPC's potential as part of a new class of antituberculosis drugs targeting ClpP1P2 peptidase .

- Anticancer Evaluation : Another study focused on pyrrole derivatives similar to EBPPC reported enhanced antiproliferative activity against various human cancer cell lines. The introduction of specific substituents on the pyrrole ring was found to significantly increase potency, suggesting that structural modifications could optimize therapeutic efficacy .

常见问题

Q. What are the common synthetic routes for Ethyl 5-(4-bromophenyl)-2-phenyl-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via Paal-Knorr cyclization, combining β-dicarbonyl compounds (e.g., ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate) with primary amines (e.g., L-phenylalanine). Key steps include:

- C-Alkylation : Reacting 2-bromo-1-(4-bromophenyl)ethanone with ethyl 3-oxobutanoate to form the β-diketone intermediate.

- Cyclization : Refluxing the intermediate with SOCl₂ in dry ethanol for 2–3 hours, monitored by TLC for completion.

- Purification : Washing with Na₂CO₃ and water, followed by solvent evaporation. Yields reach 93% under micro-synthesis conditions with optimized reagent stoichiometry and temperature .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation involves:

Q. What analytical methods assess its stability under physiological conditions?

Methodological Answer: Stability is evaluated using RP-HPLC (C18 column, methanol:water mobile phase, UV detection at 254 nm). For example:

- Rat Brain Synaptosomes : Incubate the compound at 37°C, monitor for metabolite formation. No new peaks after 24 hours indicate resistance to enzymatic degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer: Single-crystal X-ray diffraction (SHELX programs) resolves conformational uncertainties:

Q. How to address discrepancies in spectroscopic data versus computational predictions?

Methodological Answer: Perform DFT calculations (B3LYP/6-31G** basis set) to model IR/NMR spectra. Adjust for solvent effects (PCM model) and compare:

- Example : Experimental carbonyl shifts may deviate by ±10 cm⁻¹ due to crystal packing forces. Use scaling factors for alignment .

Q. What strategies optimize RP-HPLC methods for analogs?

Methodological Answer: Optimize parameters via Design of Experiments (DoE) :

Q. How to evaluate in vitro safety and antioxidant activity?

Methodological Answer: Follow a tiered approach:

- Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ > 100 µM indicates low toxicity).

- Hemolysis : Incubate with erythrocytes; <5% hemolysis at 500 µM is acceptable.

- Antioxidant Assays : DPPH (EC₅₀ ~ 50 µM) and ABTS (TEAC values > 1.5) quantify radical scavenging. Compound 4d shows optimal safety and activity .

Q. What are the challenges in synthesizing hydrazone derivatives of this compound?

Methodological Answer: Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。